
Pentanoic acid, 2-phenoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-phenoxyethyl ester is an organic compound with the molecular formula C₁₃H₁₈O₃. It is an ester derived from pentanoic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, 2-phenoxyethyl ester can be synthesized through the esterification reaction between pentanoic acid and 2-phenoxyethanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible, so an excess of one of the reactants or the removal of water can drive the reaction to completion.
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of acid catalysts like sulfuric acid or dry hydrogen chloride gas is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2-phenoxyethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-phenoxyethanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Reduction: The corresponding alcohols.
Scientific Research Applications
Pentanoic acid, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of pentanoic acid, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentanoic acid and 2-phenoxyethanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 2-phenylethyl ester: Similar in structure but with a phenylethyl group instead of a phenoxyethyl group.
Pentanoic acid, phenyl ester: Contains a phenyl group instead of a phenoxyethyl group.
Pentanoic acid, 2-pentyl ester: Contains a pentyl group instead of a phenoxyethyl group.
Uniqueness
Pentanoic acid, 2-phenoxyethyl ester is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
23495-13-8 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-phenoxyethyl pentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-13(14)16-11-10-15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
VTDVFBXXQCGSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
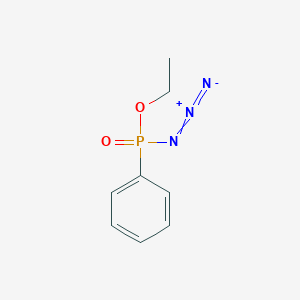
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
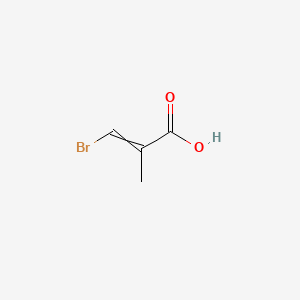
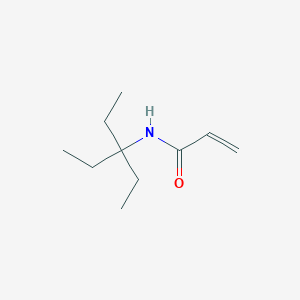
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)
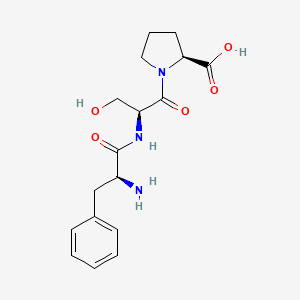

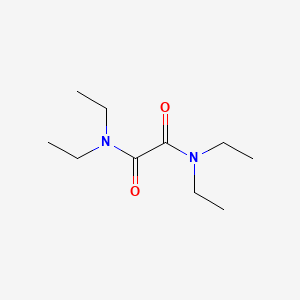
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)
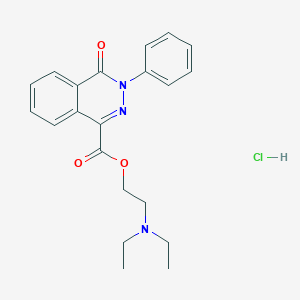
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

